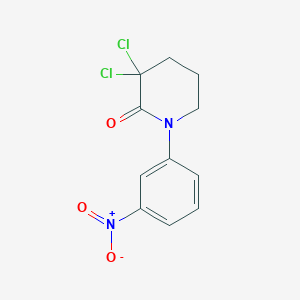

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is a synthetic organic compound with the molecular formula C11H10Cl2N2O3 It is characterized by the presence of two chlorine atoms and a nitrophenyl group attached to a piperidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one typically involves the chlorination of 1-(3-nitrophenyl)piperidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the piperidinone ring

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidinone derivatives.

Applications De Recherche Scientifique

Synthesis of Anticoagulants

One of the primary applications of 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is in the synthesis of anticoagulant medications. It serves as a crucial intermediate in the preparation of apixaban, a selective inhibitor of Factor Xa used to prevent blood clots in various medical conditions. The compound's ability to inhibit Factor Xa disrupts the coagulation cascade, making it vital for patients at risk of thrombotic events.

Research and Development

The compound is utilized in research settings to explore new therapeutic agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity . Researchers are investigating its potential applications beyond anticoagulation, including anti-cancer properties and other enzyme inhibition mechanisms.

Case Study 1: Anticoagulant Efficacy

A study demonstrated that derivatives synthesized from this compound exhibit significant anticoagulant effects comparable to existing medications like rivaroxaban. The mechanism involves selective inhibition of Factor Xa, leading to reduced thrombus formation .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit various enzymes involved in metabolic pathways. For example, it has been tested against several cancer cell lines, revealing cytotoxic properties that suggest potential as an anti-cancer agent . The compound's interaction with cellular processes highlights its versatility in drug development.

Mécanisme D'action

The mechanism by which 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with various biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one: Similar structure but with the nitro group at the 4-position.

3,3-Dichloro-1-(2-nitrophenyl)piperidin-2-one: Nitro group at the 2-position.

3,3-Dichloro-1-(3-aminophenyl)piperidin-2-one: Amino group instead of nitro group.

Uniqueness: 3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, and applications in various fields

Activité Biologique

3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as an anticoagulant and its role in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10Cl2N2O3

- Molecular Weight : 277.12 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a dichloro and a nitrophenyl group, which is crucial for its biological activity.

The primary biological activity of this compound is its function as a selective inhibitor of factor Xa , an essential enzyme in the coagulation cascade. By inhibiting factor Xa, this compound effectively disrupts thrombin formation, leading to reduced thrombus formation. The inhibition mechanism involves binding to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin .

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic and neutral conditions |

| Toxicity | Moderate toxicity observed in vitro |

| Pharmacokinetics | Rapid absorption with linear pharmacokinetics |

Cellular Effects

In vitro studies have shown that this compound significantly affects endothelial cells by inhibiting the expression of pro-coagulant genes. This action contributes to a decreased risk of thrombosis and highlights its potential as a therapeutic agent in managing coagulation disorders .

Case Study 1: Anticoagulant Efficacy

A study investigated the anticoagulant efficacy of this compound in a rat model. The compound was administered at varying doses, and its effects on blood coagulation parameters were measured. Results indicated a dose-dependent reduction in thrombin generation and prolonged activated partial thromboplastin time (aPTT), confirming its potential as an anticoagulant agent .

Case Study 2: Synthesis and Application

Research focused on synthesizing analogs of apixaban using this compound as a key intermediate. The study demonstrated that modifications to the nitrophenyl group could enhance anticoagulant activity while maintaining low toxicity levels. This highlights the compound's versatility in drug development .

Propriétés

IUPAC Name |

3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c12-11(13)5-2-6-14(10(11)16)8-3-1-4-9(7-8)15(17)18/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCYDFUMRADRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-])(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.